molecular formula C13H15ClN2O B2717143 1-[4-(3-Chloropyridin-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2195973-96-5

1-[4-(3-Chloropyridin-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2717143
CAS No.: 2195973-96-5
M. Wt: 250.73
InChI Key: IUKHPDFIIRMGHM-UHFFFAOYSA-N
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Description

1-[4-(3-Chloropyridin-2-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a chloropyridine moiety attached to a piperidine ring, which is further connected to a prop-2-en-1-one group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chloropyridin-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the piperidine ring.

    Attachment of the Prop-2-en-1-one Group: The final step involves the addition of the prop-2-en-1-one group through an aldol condensation reaction, using appropriate aldehyde and ketone precursors under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chloropyridin-2-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-[4-(3-Chloropyridin-2-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Material Science: It is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chloropyridin-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropyridin-2-yl)piperidin-4-one: Shares the chloropyridine and piperidine moieties but lacks the prop-2-en-1-one group.

    PF-06815345: Contains a similar chloropyridine moiety but has different substituents and a more complex structure.

Uniqueness

1-[4-(3-Chloropyridin-2-yl)piperidin-1-yl]prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(3-chloropyridin-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-2-12(17)16-8-5-10(6-9-16)13-11(14)4-3-7-15-13/h2-4,7,10H,1,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKHPDFIIRMGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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